N-(2,5-dimethoxyphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide
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Description
Synthesis Analysis
The synthesis of compounds similar to N-(2,5-Dimethoxyphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide involves intricate chemical reactions, often requiring multiple steps including cyclization, substitution, and amidation processes. For example, the synthesis of related piperidine and morpholine derivatives involves reacting specific precursors like amino-thiophenes or indanones with reagents that introduce the desired functional groups, under controlled conditions to achieve high yield and purity (Boyd, Norris, & Lindley, 1976).
Molecular Structure Analysis
The molecular structure of compounds akin to N-(2,5-Dimethoxyphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide is characterized by complex interactions between its various functional groups. X-ray crystallography and NMR techniques are commonly used to determine the spatial arrangement of atoms within the molecule, revealing insights into its three-dimensional conformation and potential for intermolecular interactions. These studies can highlight the compound's stereochemistry and the influence of its structural elements on its physical and chemical properties (Amirnasr et al., 2001).
Chemical Reactions and Properties
Compounds like N-(2,5-Dimethoxyphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide can undergo various chemical reactions, influenced by their functional groups. These may include nucleophilic substitution reactions at the piperidine nitrogen, electrophilic aromatic substitution on the phenyl ring, and hydrolysis of the amide linkage. The compound's reactivity can provide insights into its potential applications in synthetic chemistry and drug development (Wagner, Vieweg, Prantz, & Leistner, 1993).
Scientific Research Applications
Molecular Interaction Studies
Research on compounds structurally similar to N-(2,5-dimethoxyphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide has focused on their interactions with biological targets. For instance, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) have provided insights into molecular interactions with the CB1 cannabinoid receptor. Through conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models, researchers have been able to deduce the steric and electrostatic requirements for binding to cannabinoid receptors, which are crucial for designing compounds with antagonist or inverse agonist activity (Shim et al., 2002).
Synthesis and Characterization of Novel Compounds
The synthesis of novel compounds for potential therapeutic applications is another area of research. A study on the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrates the chemical versatility of compounds with similar structural features. These compounds showed significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Pharmacological Applications
Pharmacological studies have also explored the use of structurally related compounds as antagonists or inverse agonists at cannabinoid receptors. For instance, SR141716A has been identified as an inverse agonist at the human cannabinoid CB1 receptor, contributing to our understanding of the pharmacological modulation of this receptor (Landsman et al., 1997). Such studies are pivotal in drug development, especially in targeting neurological and psychological disorders.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(morpholin-4-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-24-16-6-7-18(25-2)17(13-16)20-19(23)22-8-4-3-5-15(22)14-21-9-11-26-12-10-21/h6-7,13,15H,3-5,8-12,14H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYJTLLCZNGUQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)N2CCCCC2CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(4-morpholinylmethyl)-1-piperidinecarboxamide |
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